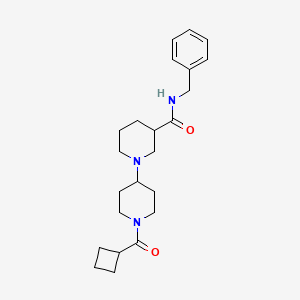
N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as BCCC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a piperidine derivative that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer research, this compound has been shown to inhibit the activity of histone deacetylase and cyclin-dependent kinase, which are involved in cell cycle regulation. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase and gamma-secretase, which are involved in the production of amyloid-beta. In Parkinson's disease research, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the protection of dopaminergic neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.
实验室实验的优点和局限性
The advantages of using N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility, low stability, and high cost.
未来方向
The future directions of N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide research include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its therapeutic potential in various diseases. In cancer research, future directions include the development of this compound-based combination therapies and the evaluation of its potential in the treatment of drug-resistant cancers. In Alzheimer's disease research, future directions include the evaluation of its potential in the prevention and treatment of the disease. In Parkinson's disease research, future directions include the evaluation of its potential in the treatment of non-motor symptoms and the identification of its mechanism of action in the protection of dopaminergic neurons.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic effects in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop more efficient and cost-effective synthesis methods.
合成方法
The synthesis method of N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves the reaction between N-benzylpiperidine and cyclobutanecarbonyl chloride in the presence of a base. The product is then treated with N,N'-dicyclohexylcarbodiimide and 1,4-bis(trifluoromethyl)benzene to obtain the final compound. The yield of the synthesis method is around 30%, and the purity of the compound can be increased through recrystallization.
科学研究应用
N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic effects. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.
属性
IUPAC Name |
N-benzyl-1-[1-(cyclobutanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c27-22(24-16-18-6-2-1-3-7-18)20-10-5-13-26(17-20)21-11-14-25(15-12-21)23(28)19-8-4-9-19/h1-3,6-7,19-21H,4-5,8-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICZXBHLQDTSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)

![2,3-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6117035.png)


![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)
![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6117056.png)
![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![4-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117088.png)
![1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6117100.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6117118.png)
